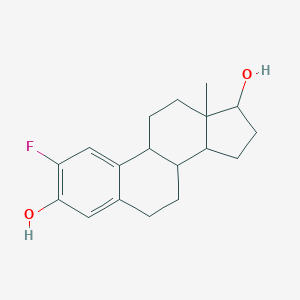
FLURADOLINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
FLURADOLINE is a synthetic derivative of estradiol, a naturally occurring estrogen hormone This compound is characterized by the presence of a fluorine atom at the second position of the steroidal structure, which significantly alters its chemical and biological properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of FLURADOLINE typically involves the fluorination of estradiol derivatives. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the fluorinating agent. The reaction temperature is maintained at low to moderate levels to control the reactivity of the fluorine atom.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. Advanced purification techniques such as column chromatography and recrystallization are employed to isolate the desired product.
化学反応の分析
Types of Reactions
FLURADOLINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide (NaI) in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-fluoroestra-1(10),2,4-triene-3,17-dione, while reduction could produce 2-fluoroestra-1(10),2,4-triene-3,17-diol-17-ol.
科学的研究の応用
FLURADOLINE has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the effects of fluorination on steroidal structures.
Biology: The compound is investigated for its interactions with estrogen receptors and its potential role in modulating hormonal activity.
Medicine: Research focuses on its potential use in hormone replacement therapy and its effects on estrogen-related diseases.
Industry: It is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
作用機序
The mechanism of action of FLURADOLINE involves its binding to estrogen receptors in target tissues. The fluorine atom enhances the compound’s binding affinity and selectivity for these receptors. Upon binding, the compound modulates the transcription of estrogen-responsive genes, leading to various physiological effects. The molecular pathways involved include the activation of estrogen receptor-mediated signaling cascades, which regulate cell growth, differentiation, and apoptosis.
類似化合物との比較
FLURADOLINE can be compared with other fluorinated estradiol derivatives, such as:
2-Fluoroestradiol: Similar in structure but lacks the triene configuration.
2-Fluoroestrone: Contains a ketone group at the 17th position instead of a hydroxyl group.
2-Fluoroestriol: Has additional hydroxyl groups at the 16th and 17th positions.
The uniqueness of this compound lies in its specific fluorination pattern and triene structure, which confer distinct chemical and biological properties compared to its analogs.
特性
CAS番号 |
16205-32-6 |
|---|---|
分子式 |
C22H14Br2N4O14S4 |
分子量 |
290.4 g/mol |
IUPAC名 |
2-fluoro-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C18H23FO2/c1-18-7-6-11-12(14(18)4-5-17(18)21)3-2-10-8-16(20)15(19)9-13(10)11/h8-9,11-12,14,17,20-21H,2-7H2,1H3 |
InChIキー |
HDPXSAXRLVDBIR-UHFFFAOYSA-N |
SMILES |
CC12CCC3C(C1CCC2O)CCC4=CC(=C(C=C34)F)O |
異性体SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=CC(=C(C=C34)F)O |
正規SMILES |
CC12CCC3C(C1CCC2O)CCC4=CC(=C(C=C34)F)O |
同義語 |
2-fluoroestradiol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



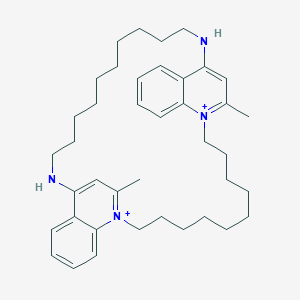

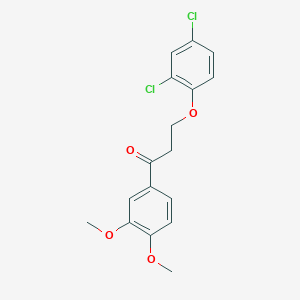
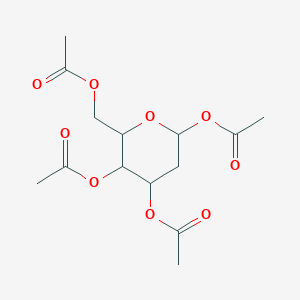

![5,6-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B231000.png)
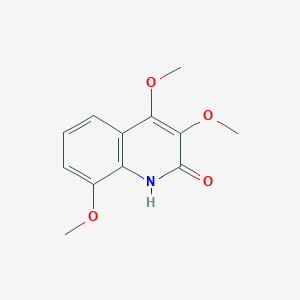

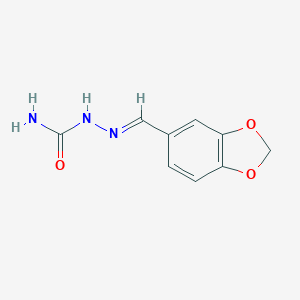
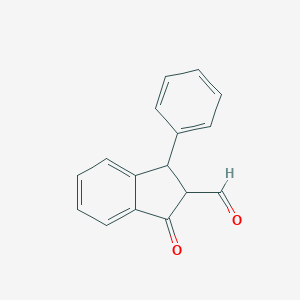

![tetramethyl 17,18-diazapentacyclo[8.6.1.12,5.013,17.09,18]octadeca-1(16),2,4,6,8,10,12,14-octaene-3,4,11,12-tetracarboxylate](/img/structure/B231025.png)

